molecular formula C12H15FO2 B13231256 [(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol

[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol

Cat. No.: B13231256
M. Wt: 210.24 g/mol
InChI Key: AWVSHHXYPBJENP-JQWIXIFHSA-N
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Description

[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C12H15FO2 It is a derivative of oxane, featuring a fluorophenyl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and an appropriate oxane derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common solvents used include dichloromethane or ethanol.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a secondary alcohol.

Scientific Research Applications

[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which influence its activity. The oxane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    [(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol: This compound has a similar structure but with the fluorophenyl group in a different position.

    [(2S,5R)-5-(4-Trifluoromethylphenyl)oxan-2-yl]methanol: This compound features a trifluoromethyl group instead of a fluorophenyl group.

Uniqueness

[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

[(2S,5R)-5-(4-fluorophenyl)oxan-2-yl]methanol

InChI

InChI=1S/C12H15FO2/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-2,4-5,10,12,14H,3,6-8H2/t10-,12-/m0/s1

InChI Key

AWVSHHXYPBJENP-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC=C(C=C2)F)CO

Canonical SMILES

C1CC(OCC1C2=CC=C(C=C2)F)CO

Origin of Product

United States

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